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An In-depth Technical Guide to the Theoretical Properties of 6-Methoxyquinoline-3-
carboxylic Acid

Abstract: This technical guide provides a comprehensive analysis of the theoretical properties

of 6-Methoxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal

chemistry and materials science. Leveraging established computational chemistry principles,

this document explores the molecule's structural, electronic, and spectroscopic characteristics.

The guide is intended for researchers, scientists, and drug development professionals, offering

foundational insights into the molecule's behavior and potential applications, grounded in

Density Functional Theory (DFT) and other computational methods.

Introduction
6-Methoxyquinoline-3-carboxylic acid belongs to the quinoline class of compounds, a

nitrogen-containing heterocyclic aromatic scaffold that is a cornerstone in pharmaceutical

development. Quinoline derivatives are known for a wide spectrum of biological activities,

including antimalarial, antibacterial, and anticancer properties.[1] The subject of this guide, with

its methoxy and carboxylic acid substitutions, presents a unique electronic and structural

profile. Understanding its theoretical properties is paramount for predicting its reactivity,

metabolic stability, and potential as a pharmacophore or functional material. This guide

synthesizes fundamental physicochemical data with advanced computational predictions to

create a detailed molecular portrait.
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Molecular Structure and Physicochemical
Properties
The foundational characteristics of a molecule dictate its macroscopic behavior and its

interactions in a biological system. The properties of 6-Methoxyquinoline-3-carboxylic acid
are derived from its fused aromatic system and its functional groups.

The molecule's structure consists of a quinoline core, which is a fusion of a benzene ring and a

pyridine ring. A methoxy group (-OCH₃) is attached at the 6-position of the quinoline ring, and a

carboxylic acid group (-COOH) is at the 3-position.

Caption: 2D structure of 6-Methoxyquinoline-3-carboxylic acid.

A summary of its key physicochemical properties, sourced from chemical databases, is

presented below.

Property Value Source

Molecular Formula C₁₁H₉NO₃ [2][3]

Molecular Weight 203.19 g/mol [2]

IUPAC Name
6-methoxyquinoline-3-

carboxylic acid
[2]

CAS Number 71082-47-8 [2][3]

Canonical SMILES
COC1=CC2=CC(=CN=C2C=C

1)C(=O)O
[2]

InChI Key
QSFFBQNKTUMKNW-

UHFFFAOYSA-N
[2]

Predicted pKa
3.25 ± 0.14 (for ethyl ester

derivative)
[4]

Form Solid [3]

Note: The predicted pKa value is for the related ethyl ester and is provided for estimation

purposes; the carboxylic acid moiety will have its own distinct pKa.
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Theoretical Spectroscopic Profiles
While experimental data requires synthesis and purification, theoretical spectroscopy provides

valuable predictive insights into the molecule's identity and structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. The quinoline

ring protons will appear in the aromatic region (typically 7.0-9.0 ppm). The proton at the C2

position is expected to be the most downfield-shifted aromatic proton due to the deshielding

effect of the adjacent nitrogen atom. The methoxy group will present a sharp singlet around

3.9-4.1 ppm.[5] The carboxylic acid proton will appear as a broad singlet at a significantly

downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy: The spectrum will show 11 distinct carbon signals. The carboxyl

carbon will be the most downfield signal (>160 ppm). The carbons of the quinoline ring will

resonate in the 110-150 ppm range. The methoxy carbon will appear as a distinct signal

around 55-60 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is predicted to show characteristic absorption

bands. A broad O-H stretch from the carboxylic acid will be prominent around 2500-3300

cm⁻¹. A sharp C=O stretch from the carbonyl group will appear around 1700-1725 cm⁻¹. C-O

stretching vibrations from the methoxy and carboxylic acid groups will be visible in the 1200-

1300 cm⁻¹ region. C=N and C=C stretching vibrations from the aromatic quinoline system

will be observed in the 1450-1600 cm⁻¹ range.

UV-Visible Spectroscopy: The UV-Vis spectrum, governed by π→π* and n→π* electronic

transitions within the conjugated quinoline system, is expected to show strong absorption

bands in the UV region. The extended conjugation of the quinoline ring system typically

results in multiple absorption maxima.[6]

Quantum Chemical Analysis via Density Functional
Theory (DFT)
DFT is a powerful computational method used to investigate the electronic structure and

properties of molecules.[7][8] By solving approximations of the Schrödinger equation, DFT can

predict a molecule's geometry, energy levels, and reactivity, offering insights that are often

difficult to obtain experimentally.[1]
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Geometric Optimization
The first step in any DFT analysis is to find the lowest energy conformation of the molecule.

The geometry of 6-Methoxyquinoline-3-carboxylic acid would be optimized, typically using a

functional like B3LYP with a basis set such as 6-31+G(d,p).[6] This process reveals the precise

bond lengths, bond angles, and dihedral angles of the most stable structure. The planarity of

the quinoline ring is a key feature, while the orientation of the carboxylic acid and methoxy

groups relative to the ring will be determined.

Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are critical for understanding chemical reactivity and electronic properties.[6]

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is

expected to be delocalized over the electron-rich quinoline ring system, particularly the

benzene portion enhanced by the electron-donating methoxy group.

LUMO: Represents the ability to accept an electron. The LUMO is likely to be centered on

the electron-deficient pyridine part of the quinoline ring and the carboxylic acid group.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial

indicator of molecular stability and reactivity.[6] A small energy gap suggests the molecule is

more reactive and can be easily excited, which is relevant for its optical and electronic

properties.

Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's

surface. It is used to predict sites for electrophilic and nucleophilic attack.

Red Regions (Negative Potential): These indicate electron-rich areas and are susceptible to

electrophilic attack. For 6-Methoxyquinoline-3-carboxylic acid, these regions are expected

around the nitrogen atom and the carbonyl oxygen of the carboxylic acid.

Blue Regions (Positive Potential): These indicate electron-poor areas, susceptible to

nucleophilic attack. The most positive potential is anticipated on the acidic proton of the
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carboxyl group.

Hypothetical Workflow for Theoretical Analysis
Executing a theoretical analysis of a novel compound follows a structured, multi-step process.

This workflow ensures that the computational results are reliable and provide meaningful

chemical insights.
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Phase 1: Input & Optimization

Phase 2: Property Calculation

Phase 3: Analysis & Validation

1. Construct 3D Structure
(e.g., using Avogadro, GaussView)

2. Select DFT Method
(Functional: B3LYP, Basis Set: 6-31+G(d,p))

3. Perform Geometry Optimization
(Find lowest energy conformer)

4. Frequency Calculation
(Confirm minimum energy state, predict IR/Raman)

5. Electronic Properties
(HOMO-LUMO, MEP, NBO Analysis)

6. Spectroscopic Prediction
(TD-DFT for UV-Vis, GIAO for NMR)

7. Data Extraction & Visualization
(Generate spectra, orbital surfaces, MEP maps)

8. Compare with Experimental Data
(If available)

9. Interpret Results
(Relate properties to reactivity, stability, and potential applications)

Click to download full resolution via product page

Caption: Workflow for DFT-based theoretical property analysis.
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Protocol for DFT Calculation:

Structure Generation: A 3D model of 6-Methoxyquinoline-3-carboxylic acid is constructed

using molecular modeling software.

Input File Preparation: An input file is created for a quantum chemistry package (e.g.,

Gaussian, ORCA). This file specifies the atomic coordinates, the level of theory (e.g.,

B3LYP/6-31+G(d,p)), and the type of calculation (e.g., optimization followed by frequency).

Geometry Optimization: The calculation is run to find the minimum energy structure. This is a

computationally intensive step.

Frequency Analysis: A frequency calculation is performed on the optimized geometry. The

absence of imaginary frequencies confirms that the structure is a true energy minimum. This

output also provides the data for the theoretical IR spectrum.

Single-Point Energy Calculations: Using the optimized geometry, further calculations are

performed to determine electronic properties like molecular orbitals (HOMO/LUMO),

electrostatic potential, and charge distribution (NBO analysis).[7]

Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to calculate electronic

transition energies, which allows for the prediction of the UV-Visible spectrum.[6]

Conclusion
The theoretical properties of 6-Methoxyquinoline-3-carboxylic acid, predicted through

computational modeling, paint a picture of a reactive yet stable molecule with significant

potential. Its electronic profile, characterized by distinct electron-rich and electron-poor regions,

suggests a versatile scaffold for chemical modification. The predicted spectroscopic signatures

provide a roadmap for its experimental identification and characterization. This in-depth

theoretical guide serves as a critical first step for any research endeavor involving this

compound, enabling a more targeted and efficient approach to drug design, synthesis, and

materials application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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